オレウロペイン酸

説明

Oleuropeic acid is a phenolic compound found in the leaves and fruit of the olive tree (Olea europaea). It is a natural antioxidant and has been used for centuries as a traditional remedy for a variety of ailments. Recent studies have shown that oleuropeic acid has a wide range of potential therapeutic applications, including anti-inflammatory, anti-carcinogenic, and anti-microbial activities.

科学的研究の応用

心臓血管の健康

オレウロペイン酸は、心臓血管の健康に有益であると関連付けられています。研究によると、オレウロペイン酸は冠動脈性心臓病のリスクを軽減し、血圧を下げるのに役立つ可能性があります。 オレウロペイン酸の抗酸化作用は、アテローム性動脈硬化症の発症における主要な要因であるLDLコレステロールの酸化を防ぐのに役立ちます .

抗酸化作用

強力な抗酸化物質であるオレウロペイン酸は、酸化ストレスから身体を守るのに役立ちます。酸化ストレスは、がんや2型糖尿病などの慢性疾患を引き起こす可能性があります。 オレウロペイン酸はフリーラジカルを捕捉し、ビタミンEよりも高い抗酸化能力を持つことが示されています .

抗炎症作用

研究によると、オレウロペイン酸は抗炎症作用を示します。 オレウロペイン酸は、プロ炎症性酵素の産生を阻害することができます。そのため、関節炎などの炎症性疾患の治療における潜在的な治療薬となります .

抗菌作用

オレウロペイン酸は、さまざまな微生物に対して抗菌作用を示すことが実証されています。従来の抗生物質に耐性のある菌株を含む、細菌、ウイルス、真菌に対して有効であることがわかっています。 これは、新しい抗菌薬の開発における有望な候補となります .

神経保護の可能性

オレウロペイン酸には神経保護作用があるという証拠が増えています。 オレウロペイン酸は、神経細胞を損傷から保護し、認知機能を改善することにより、アルツハイマー病やパーキンソン病などの神経変性疾患の予防に役立つ可能性があります .

抗がん作用

オレウロペイン酸は、潜在的な抗がん作用について研究されています。オレウロペイン酸は、がん細胞においてアポトーシス(プログラムされた細胞死)を誘導し、腫瘍の増殖を阻害することができます。 細胞増殖と生存に関与するシグナル伝達経路を調節する能力により、オレウロペイン酸はがん研究において注目されています .

作用機序

Target of Action

Oleuropeic acid is a natural polyphenol found in the olive tree . It has been found to have several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Mode of Action

The exact mode of action of oleuropeic acid is still under investigation. It is known that oleuropeic acid interacts with its targets to bring about changes at the molecular level . These changes can lead to various downstream effects, such as the reduction of oxidative stress and inflammation, and the inhibition of microbial growth .

Biochemical Pathways

Oleuropeic acid is involved in several biochemical pathways. It is thought to be synthesized via a branching in the mevalonic acid pathway, where terpene synthesis and phenylpropanoid metabolism merge . This leads to the production of other biologically active derivatives, such as hydroxytyrosol . Oleuropeic acid can also be converted to 4R-oleuropeic acid by the fermentation of Alternaria alternata .

Pharmacokinetics

It is known that oleuropeic acid is a relatively stable compound under acidic conditions, but it can decompose under alkaline conditions . More research is needed to fully understand the ADME properties of oleuropeic acid and their impact on its bioavailability.

Result of Action

The result of oleuropeic acid’s action is a range of beneficial health effects. Its antioxidant activity can help to prevent cellular damage caused by free radicals . Its anti-inflammatory activity can help to protect the body from infection and inflammation . Furthermore, its antimicrobial activity can inhibit the growth of certain types of bacteria .

Action Environment

The action of oleuropeic acid can be influenced by various environmental factors. For example, its stability can be affected by the pH of the environment . Additionally, the presence of other compounds, such as other phenolic compounds in olive oil, may also influence the action of oleuropeic acid . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of oleuropeic acid.

生化学分析

Biochemical Properties

Oleuropeic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, oleuropeic acid interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant enzymes . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

Oleuropeic acid exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oleuropeic acid can inhibit the proliferation of vascular smooth muscle cells by modulating the extracellular-signal regulated kinase-1/2 (ERK1/2) pathway . It also affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, oleuropeic acid impacts cellular metabolism by enhancing mitochondrial function and reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of oleuropeic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, oleuropeic acid can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . It also activates Nrf2, which binds to antioxidant response elements (ARE) in the DNA, promoting the expression of antioxidant genes . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleuropeic acid can change over time. The compound is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that oleuropeic acid maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of oleuropeic acid vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, oleuropeic acid may cause adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Oleuropeic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity . Additionally, oleuropeic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense .

Transport and Distribution

Within cells and tissues, oleuropeic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, oleuropeic acid can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects . The distribution of oleuropeic acid within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Oleuropeic acid exhibits specific subcellular localization, which can affect its activity and function. It is often found in the mitochondria, where it enhances mitochondrial function and reduces oxidative damage . Additionally, oleuropeic acid can localize to the nucleus, where it influences gene expression by interacting with transcription factors such as Nrf2 . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .

特性

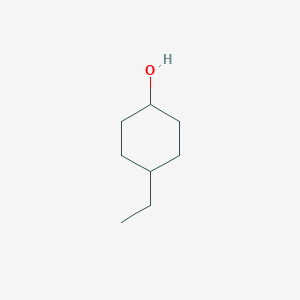

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWJELXORKNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5027-76-9 | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)